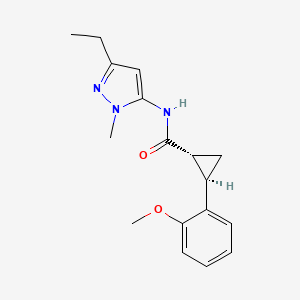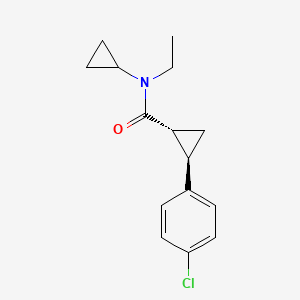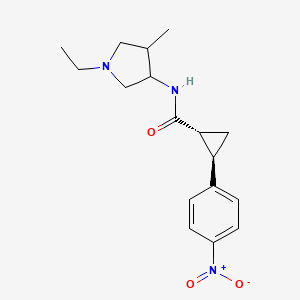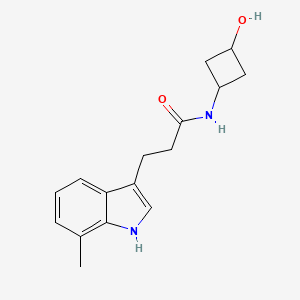![molecular formula C16H23ClN2O B7337789 (2S)-1-[3-(3-chlorophenyl)azetidin-1-yl]-2-(dimethylamino)-3-methylbutan-1-one](/img/structure/B7337789.png)
(2S)-1-[3-(3-chlorophenyl)azetidin-1-yl]-2-(dimethylamino)-3-methylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-[3-(3-chlorophenyl)azetidin-1-yl]-2-(dimethylamino)-3-methylbutan-1-one, also known as DMBA, is a synthetic compound that belongs to the class of cathinones. DMBA has gained attention in the scientific community due to its potential use as a research chemical.
Wirkmechanismus
(2S)-1-[3-(3-chlorophenyl)azetidin-1-yl]-2-(dimethylamino)-3-methylbutan-1-one acts as a dopamine transporter blocker, inhibiting the reuptake of dopamine in the brain. This leads to an increase in dopamine levels in the synapse, resulting in increased dopamine signaling. This compound also interacts with other neurotransmitter systems, including serotonin and norepinephrine.
Biochemical and Physiological Effects:
This compound has been shown to have stimulant effects on the central nervous system, similar to other cathinones. It has been shown to increase locomotor activity and induce hyperthermia in animal models. This compound has also been shown to increase dopamine release in the brain, leading to increased reward-seeking behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (2S)-1-[3-(3-chlorophenyl)azetidin-1-yl]-2-(dimethylamino)-3-methylbutan-1-one is its potency as a dopamine transporter blocker. This makes it a useful tool for studying the effects of dopamine signaling in the brain. However, this compound is also highly addictive and has been shown to have neurotoxic effects in animal models. Additionally, its use as a research chemical is limited by its legal status in many countries.
Zukünftige Richtungen
There are several potential future directions for research on (2S)-1-[3-(3-chlorophenyl)azetidin-1-yl]-2-(dimethylamino)-3-methylbutan-1-one. One area of interest is its potential use as a treatment for drug addiction. This compound has been shown to reduce cocaine self-administration in animal models, suggesting that it may have therapeutic potential for treating addiction. Another area of interest is its potential use as a tool for studying the role of dopamine signaling in neurological disorders such as Parkinson's disease. Finally, further research is needed to fully understand the long-term effects of this compound on the brain and its potential for abuse.
Synthesemethoden
(2S)-1-[3-(3-chlorophenyl)azetidin-1-yl]-2-(dimethylamino)-3-methylbutan-1-one can be synthesized using a variety of methods, including reductive amination and acylation. One of the most common methods involves the reaction of 3-chlorophenylacetone with N,N-dimethylaminoethyl chloride to form the intermediate, N,N-dimethyl-3-(3-chlorophenyl)-2-propen-1-amine. This intermediate is then reacted with 2-methyl-2-oxazoline to form this compound.
Wissenschaftliche Forschungsanwendungen
(2S)-1-[3-(3-chlorophenyl)azetidin-1-yl]-2-(dimethylamino)-3-methylbutan-1-one has been used in scientific research to study its effects on the central nervous system. It has been shown to act as a dopamine transporter blocker, similar to other cathinones such as MDPV and α-PVP. This compound has also been used in studies investigating the effects of cathinones on synaptic transmission and plasticity.
Eigenschaften
IUPAC Name |
(2S)-1-[3-(3-chlorophenyl)azetidin-1-yl]-2-(dimethylamino)-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O/c1-11(2)15(18(3)4)16(20)19-9-13(10-19)12-6-5-7-14(17)8-12/h5-8,11,13,15H,9-10H2,1-4H3/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDMCPFDNSEKJV-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CC(C1)C2=CC(=CC=C2)Cl)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CC(C1)C2=CC(=CC=C2)Cl)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[[(4aR,7aS)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]methyl]pyridin-2-amine](/img/structure/B7337726.png)


![[2-[(2-methylimidazol-1-yl)methyl]pyrrolidin-1-yl]-[(1S,2S)-2-phenylcyclopropyl]methanone](/img/structure/B7337751.png)

![[4-(3-fluoropyridin-2-yl)piperazin-1-yl]-[(1R,2R)-2-(2-methoxyphenyl)cyclopropyl]methanone](/img/structure/B7337760.png)
![(1R,2R)-2-(4-chlorophenyl)-N-[(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7337761.png)
![N-cyclopropyl-N-[[1-[(1S,2S)-2-phenylcyclopropanecarbonyl]pyrrolidin-2-yl]methyl]acetamide](/img/structure/B7337769.png)
![[(2S,4S)-4-methoxy-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]-[(1S,2S)-2-phenylcyclopropyl]methanone](/img/structure/B7337775.png)
![2-(3,5-difluoroanilino)-N-[(3R,4S)-4-hydroxyoxolan-3-yl]-1,3-thiazole-4-carboxamide](/img/structure/B7337792.png)
![(5-bromo-2-methyl-1,3-thiazol-4-yl)-[(3R,4R)-3-hydroxy-4-methoxypyrrolidin-1-yl]methanone](/img/structure/B7337794.png)



